4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde involves several steps. One common method includes the chloromethylation of benzene using dimethoxymethane and chlorosulfonic acid in the presence of zinc iodide as a catalyst . The reaction is carried out in dichloromethane at low temperatures (5-10°C) to yield the desired product . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . Additionally, it is used in proteomics research applications .
Mechanism of Action
The mechanism of action of 4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating the formation of various derivatives . The aldehyde group also plays a crucial role in its reactivity, enabling it to undergo oxidation and reduction reactions .
Comparison with Similar Compounds
4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde can be compared with other similar compounds such as:
4-(Chloromethyl)benzaldehyde: Similar in structure but lacks the pyridinyl group, making it less versatile in certain synthetic applications.
2-(Chloromethyl)pyridine: Contains the pyridinyl group but lacks the benzaldehyde moiety, limiting its reactivity in some contexts.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and utility in various research applications.
Properties
IUPAC Name |
4-[5-(chloromethyl)pyridin-2-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOLJTNGAJZPFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258972 |
Source
|
Record name | 4-[5-(Chloromethyl)-2-pyridinyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-70-2 |
Source
|
Record name | 4-[5-(Chloromethyl)-2-pyridinyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-(Chloromethyl)-2-pyridinyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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